PDE1-IN-1 (phosphate)
Vue d'ensemble
Description
PDE1-IN-1 (phosphate) is related to the enzyme Phosphodiesterase 1 (PDE1), which is known as calcium and calmodulin-dependent phosphodiesterase . PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C, which exhibit different affinities for cAMP and cGMP . A mutant termed pde1 (phosphate-deficiency sensitive 1) has been identified, which shows hypersensitive phosphate-deficiency-induced growth inhibition of primary roots . PDE1 encodes a hydroxyphenylpyruvate reductase with rare activity in vitro and is repressed by phosphate deficiency .
Applications De Recherche Scientifique
Summary of the Application
PDE1-IN-1 (phosphate), also known as PDE1, plays a crucial role in conferring phosphate-deficiency tolerance in primary root growth in Arabidopsis .
Methods of Application or Experimental Procedures
A mutant termed pde1 (phosphate-deficiency sensitive 1) was isolated and studied. This mutant showed hypersensitive phosphate-deficiency-induced growth inhibition of primary roots .
Results or Outcomes
The study found that PDE1 acts as a mediator of primary root growth in response to phosphate deficiency. The mutant pde1 accumulated more iron and reactive oxygen species (ROS) in primary roots than the wild type when deprived of phosphate .
2. Cognitive Dysfunction and Alzheimer’s Disease
Summary of the Application
PDE1-IN-1 (phosphate) has received considerable attention as a possible therapeutic target in Alzheimer’s disease (AD) because it maintains the homeostasis of 3ʹ,5ʹ-cyclic adenosine monophosphate (cAMP) and 3ʹ,5ʹ-cyclic guanosine monophosphate (cGMP) in the brain .
Methods of Application or Experimental Procedures
Research has been conducted on the neuroprotective and therapeutic effects of Vinpocetine, a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease induced by an intracerebroventricular (ICV) injection of beta-amyloid (Aβ) .
Results or Outcomes
The study found that Vinpocetine could significantly prevent the Aβ effects on long-term potentiation. It was concluded that pretreatment and treatment with Vinpocetine can be neuroprotective against harmful consequences of Aβ on hippocampal synaptic plasticity .
3. Cancer Treatment
Summary of the Application
PDE1-IN-1 (phosphate) has been implicated in the regulation of phosphorus homeostasis, which is often disrupted in cancer patients. Dysregulation of phosphorus homeostasis can result in hypophosphatemia, a condition that can lead to serious complications and impact outcomes in cancer patients .
Methods of Application or Experimental Procedures
Research has focused on understanding the role of PDE1 in the development of hypophosphatemia in cancer patients. This involves studying the influence of various factors, including critical illness, nutritional status, cancer type, and therapy, on the development of hypophosphatemia .
Results or Outcomes
Studies have shown that hypophosphatemia is an adverse prognostic marker in inpatients with increased in-hospital stay, mortality, and postoperative complications . Therefore, targeting PDE1 could potentially help in managing phosphorus homeostasis in cancer patients.
4. Cardiovascular Diseases
Summary of the Application
PDE1-IN-1 (phosphate) plays a significant role in the regulation of cardiac function. It has been found to have acute inotropic, lusitropic, and arterial vasodilatory effects in mammals with and without heart failure .
Methods of Application or Experimental Procedures
Research has been conducted on the effects of PDE1 inhibition in PDE1C-expressing mammals, dogs, and rabbits, in normal and failing hearts .
Results or Outcomes
The study found that PDE1 inhibition by ITI-214 in vivo confers acute inotropic, lusitropic, and arterial vasodilatory effects in PDE1C-expressing mammals with and without heart failure . These effects appear related to cAMP signaling that is different from that provided via β-adrenergic receptors or PDE3 modulation .
5. Kidney Diseases
Summary of the Application
PDE1-IN-1 (phosphate) plays a significant role in the regulation of phosphorus homeostasis, which is often disrupted in kidney diseases. Dysregulation of phosphorus homeostasis can result in hypophosphatemia, a condition that can lead to serious complications in kidney patients .
Methods of Application or Experimental Procedures
Research has focused on understanding the role of PDE1 in the development of hypophosphatemia in kidney patients. This involves studying the influence of various factors, including critical illness, nutritional status, and therapy, on the development of hypophosphatemia .
Results or Outcomes
Studies have shown that hypophosphatemia is an adverse prognostic marker in inpatients with increased in-hospital stay, mortality, and postoperative complications . Therefore, targeting PDE1 could potentially help in managing phosphorus homeostasis in kidney patients.
6. Liver Diseases
Summary of the Application
PDE1-IN-1 (phosphate) has been implicated in the regulation of phosphorus homeostasis, which is often disrupted in liver diseases. Dysregulation of phosphorus homeostasis can result in hypophosphatemia, a condition that can lead to serious complications in liver patients .
Methods of Application or Experimental Procedures
Research has focused on understanding the role of PDE1 in the development of hypophosphatemia in liver patients. This involves studying the influence of various factors, including critical illness, nutritional status, and therapy, on the development of hypophosphatemia .
Results or Outcomes
Studies have shown that hypophosphatemia is an adverse prognostic marker in inpatients with increased in-hospital stay, mortality, and postoperative complications . Therefore, targeting PDE1 could potentially help in managing phosphorus homeostasis in liver patients.
Orientations Futures
PDE1-IN-1 (phosphate) has potential therapeutic implications. For instance, PDE1 inhibition may be therapeutically useful in reversing aspects of age-related vascular smooth muscle cell (VSMC) dysfunction by potentiating NO-cGMP signaling, preserving microvascular function, and decreasing senescence . Further investigations should determine whether PDE1 improves inhibitory control in target populations such as individuals with attention deficit hyperactivity disorder .
Propriétés
IUPAC Name |
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIAAFIYOPWWJL-RFPXDPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopent(4,5)imidazo(1,2-a)pyrazolo(4,3-E)pyrimidin-4(2H)-one, 2-((4-(6-fluoro-2-pyridinyl)phenyl)methyl)-5,6a,7,8,9,9a-hexahydro-5-methyl-3-(phenylamino)-, (6aR,9aS)-, phosphate (1:1) | |
CAS RN |
1642303-38-5 | |
Record name | Lenrispodun phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642303385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENRISPODUN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP683YZB8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.